molecular formula C14H13N3O3S B2608754 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one CAS No. 2034275-01-7

4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one

Cat. No.: B2608754
CAS No.: 2034275-01-7
M. Wt: 303.34
InChI Key: NCCDQARMLKKOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-2-one (CAS 2097902-78-6, Molecular Formula: C19H16N4O3S) is a synthetically designed small molecule compound of significant interest in medicinal chemistry and drug discovery research . Its structure incorporates two privileged pharmacophores: a piperazin-2-one and a 1,3-thiazole ring, linked through a benzoyl group. Piperazine-based scaffolds are extensively investigated for their diverse pharmacological profiles and have been established in numerous FDA-approved therapeutic agents . Specifically, piperazine derivatives demonstrate a broad spectrum of antiviral activities, making them key structural motifs in the development of anti-SARS-CoV-2, anti-HIV, and anti-influenza agents . Concurrently, the 1,3-thiazole ring is a common feature in compounds studied for their potential anti-inflammatory properties and other biological activities . The molecular integration of these two systems into a single entity makes this compound a valuable chemical tool for researchers. It is primarily used for exploring structure-activity relationships (SAR), screening for novel biological activities, and developing new chemical probes in various therapeutic areas, including virology and immunology. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-12-9-17(7-5-15-12)13(19)10-1-3-11(4-2-10)20-14-16-6-8-21-14/h1-4,6,8H,5,7,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCDQARMLKKOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-(1,3-thiazol-2-yloxy)benzoic acid with piperazine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial reactors and advanced purification methods ensures the production of high-quality compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Biological Activities

Research has indicated that 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one exhibits several biological activities:

  • Antimicrobial Properties : Compounds containing thiazole rings have been associated with antimicrobial activity against various bacterial and fungal strains. Studies suggest that this compound may inhibit the growth of pathogens, making it a candidate for further investigation in infectious disease treatment .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression .
  • Neuropharmacological Effects : Some research suggests potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems .

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Drug Development : The compound is being investigated for its potential as a lead compound in drug discovery programs targeting cancer and infectious diseases.
  • Material Science : Beyond biological applications, it may also serve as a building block in synthesizing advanced materials with specific properties such as fluorescence or conductivity .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperazine with thiazole substitutions showed significant activity against resistant bacterial strains, highlighting their potential as new antibiotics .
  • Case Study 2 : Research reported in Cancer Research indicated that compounds similar to this compound effectively inhibited tumor growth in xenograft models, suggesting their potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Structural Analogs with Piperazin-2-one Core

2.1.1 4-[(3-Amino-4-methoxybenzene)sulfonyl]piperazin-2-one

  • Molecular Formula : C₁₁H₁₅N₃O₄S
  • Molar Mass : 285.32 g/mol
  • Key Features: A sulfonyl group links the piperazin-2-one core to a 3-amino-4-methoxybenzene ring.

1-(3-Chlorophenyl)piperazin-2-one

  • Molecular Formula : C₁₀H₁₁ClN₂O
  • Molar Mass : 210.66 g/mol
  • Key Features : A 3-chlorophenyl group replaces the benzoyl-thiazole substituent. The electron-withdrawing chlorine atom may enhance stability but reduce metabolic flexibility compared to the thiazole-containing target compound .

Comparison Insight :
The target compound (C₁₄H₁₁N₃O₃S, molar mass 301.32 g/mol) exhibits a bulkier aromatic substituent than its analogs, likely reducing solubility but increasing lipophilicity, which could enhance membrane permeability in biological systems.

Thiazole/Benzothiazole-Containing Compounds

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

  • Key Features : A pyrazolone core substituted with benzothiazole and allyl groups. The dihydropyrazole ring introduces conjugation, differing from the saturated piperazin-2-one in the target compound. The benzothiazole group (vs. thiazole in the target) may confer stronger π-π stacking interactions .

(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Key Features : A benzothiazole-ylidene group linked to a pyrazolone core. The exocyclic double bond in the benzothiazole moiety may increase reactivity compared to the thiazole ether in the target compound .

Comparison Insight :
The thiazol-2-yloxy group in the target compound offers an ether linkage, which is less reactive than the ylidene or fused benzothiazole systems in analogs. This could improve metabolic stability but reduce electrophilic interactions.

Benzoyl-Containing Derivatives

1-Benzoyl-5-(aryl)-4,5-dihydropyrazoles

  • Key Features : A dihydropyrazole core substituted with benzoyl and aryl groups. These compounds demonstrated antimicrobial activity, highlighting the role of the benzoyl group in modulating bioactivity .

Comparison Insight :
While the target compound’s benzoyl group is similarly positioned, its attachment to a piperazin-2-one core (vs. dihydropyrazole) may alter conformational flexibility and hydrogen-bonding capacity, influencing target selectivity.

Sulfonyl vs. Benzoyl Substituents

This difference may translate to varied pharmacokinetic profiles, with sulfonyl derivatives favoring renal excretion and benzoyl analogs exhibiting higher tissue penetration.

Biological Activity

4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one, a compound featuring a piperazine core and thiazole moiety, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity based on diverse research findings and case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit key enzymes such as DNA gyrase, which plays a crucial role in bacterial DNA replication and transcription. This inhibition can lead to reduced bacterial growth and survival .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant activity by disrupting bacterial cell functions without compromising the integrity of the cell membrane.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDNA gyrase inhibition
Methicillin-resistant S. aureus (MRSA)25 µg/mLCell function disruption
Escherichia coli40 µg/mLUnknown

Case Studies

  • Study on MRSA : In a controlled study, this compound was tested against MRSA strains. The results indicated a significant reduction in bacterial viability within 24 hours of treatment, showcasing its potential as an effective antimicrobial agent .
  • Fluorescence Microscopy Analysis : Fluorescence microscopy revealed that the compound was rapidly taken up by microbial cells, leading to observable cytoplasmic changes indicative of cellular distress. This was further supported by transmission electron microscopy (TEM), which showed hollowed-out cell structures post-treatment .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54918Caspase activation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one, and how can reaction yields be improved?

  • Methodological Answer : The compound’s synthesis involves coupling a thiazole-2-yloxybenzoyl moiety to a piperazin-2-one scaffold. Key steps include nucleophilic aromatic substitution (for thiazole-oxygen bond formation) and amidation for benzoyl-piperazine linkage. Evidence from analogous syntheses suggests using anhydrous solvents (e.g., DMF or THF) under inert gas to minimize hydrolysis . Yield optimization can be achieved via microwave-assisted synthesis, which reduces reaction time and improves regioselectivity, as demonstrated in benzothiazole-piperazine derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • 1H/13C NMR : To confirm substituent positions and detect impurities (e.g., unreacted intermediates). For example, aromatic protons in the benzoyl and thiazole groups show distinct splitting patterns .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., calculated vs. observed m/z values within ±2 ppm) .
  • HPLC-PDA : For purity assessment (>95% by area normalization), using C18 columns with acetonitrile/water gradients .

Q. What solvent systems are recommended for solubility and formulation in in vitro assays?

  • Methodological Answer : The compound’s solubility is influenced by its polar benzoyl and nonpolar thiazole groups. Dimethyl sulfoxide (DMSO) is ideal for stock solutions (up to 10 mM), while aqueous buffers (pH 7.4) with 0.1% Tween-80 can enhance solubility for cellular assays. Stability studies in PBS at 37°C over 24 hours are critical to rule out hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the thiazole moiety in biological activity?

  • Methodological Answer : SAR studies should involve synthesizing analogs with:

  • Thiazole replacements : e.g., oxazole or pyridine rings to assess electronic effects.
  • Substituent variations : e.g., methyl or halogens at the thiazole 5-position.
    Biological testing (e.g., enzyme inhibition assays) paired with molecular docking (using software like AutoDock Vina) can correlate structural changes with activity. Prior work on benzothiazole-piperazine derivatives highlights the thiazole’s role in π-π stacking with target proteins .

Q. How should contradictory data on the compound’s pharmacokinetic (PK) properties be resolved?

  • Methodological Answer : Discrepancies in PK parameters (e.g., bioavailability or half-life) may arise from assay conditions. Standardize protocols by:

  • In vitro metabolic stability : Use liver microsomes from multiple species (human, rat) to assess interspecies variability.
  • Plasma protein binding : Equilibrium dialysis to quantify free vs. bound fractions.
    Cross-validate findings using LC-MS/MS for precise quantification .

Q. What computational strategies are effective for predicting off-target interactions?

  • Methodological Answer : Combine:

  • Pharmacophore modeling : To identify shared features with known off-target ligands.
  • Molecular dynamics simulations : To assess binding stability (e.g., RMSD <2 Å over 100 ns).
    Studies on similar piperazine-thiazole hybrids suggest off-target binding to adenosine receptors, which can be tested via radioligand displacement assays .

Q. How can impurity profiles be controlled during scale-up synthesis?

  • Methodological Answer : Monitor by-products using LC-MS and optimize purification:

  • Flash chromatography : Hexane/ethyl acetate gradients for intermediate purification.
  • Recrystallization : Ethanol/water mixtures to remove polar impurities.
    Reference standards (e.g., EP/BP guidelines) are critical for quantifying impurities like dehalogenated by-products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.